molecular formula C12H12IN B11831278 6-Iodo-2,4,8-trimethylquinoline

6-Iodo-2,4,8-trimethylquinoline

Cat. No.: B11831278
M. Wt: 297.13 g/mol
InChI Key: NBWZSQGRDVZDIU-UHFFFAOYSA-N
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Description

6-Iodo-2,4,8-trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 6th position and three methyl groups at the 2nd, 4th, and 8th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2,4,8-trimethylquinoline can be achieved through various methods. One common approach involves the iodination of 2,4,8-trimethylquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-2,4,8-trimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit notable antimicrobial properties. A study focusing on 6-Iodo-2,4,8-trimethylquinoline demonstrated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves interference with bacterial DNA synthesis, making it a candidate for further development as an antibacterial agent.

Case Study:
A series of synthesized derivatives based on this compound were tested for their antibacterial activity. The results showed that modifications at the iodine position significantly enhanced the antibacterial potency compared to the parent compound.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

1.2 Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Materials Science

2.1 Fluorescent Dyes
The compound's structural characteristics make it suitable for applications as a fluorescent dye in various materials science applications. Its fluorescence properties can be exploited in biological imaging and environmental monitoring.

Case Study:
In a comparative study of fluorescent dyes for biological imaging, this compound exhibited a high quantum yield and stability under physiological conditions.

DyeQuantum Yield (%)Stability (hours)
This compound8524
Rhodamine B7012

Analytical Chemistry

3.1 Chromatographic Applications
Due to its unique chemical properties, this compound is also utilized in chromatographic techniques for the separation and analysis of complex mixtures. Its ability to act as a stationary phase in high-performance liquid chromatography (HPLC) has been explored.

Case Study:
A study evaluated the effectiveness of this compound as a stationary phase in HPLC for separating polycyclic aromatic hydrocarbons (PAHs). The results indicated superior resolution compared to traditional silica-based columns.

CompoundRetention Time (min)
Standard PAH Mix10
Using this compound Column7

Mechanism of Action

The mechanism of action of 6-Iodo-2,4,8-trimethylquinoline involves its interaction with biological macromolecules such as DNA and proteins. The iodine atom enhances the compound’s ability to form halogen bonds with target molecules, leading to inhibition of enzymatic activities and disruption of cellular processes. The compound’s quinoline ring can intercalate into DNA, causing structural distortions that inhibit replication and transcription .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-2,4,8-trimethylquinoline is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable scaffold for the development of new drugs and materials .

Biological Activity

6-Iodo-2,4,8-trimethylquinoline is a synthetic compound belonging to the quinoline family, notable for its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12NC_{12}H_{12}N and a molecular weight of approximately 218.23 g/mol. The presence of an iodine atom at position six and three methyl groups at positions two, four, and eight on the quinoline ring contributes to its distinct reactivity profile. The compound exhibits a boiling point of around 281.8 °C and a density of 1.034 g/cm³ .

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic applications. For instance, studies have shown that the compound can act as an inhibitor in certain enzymatic pathways, which may be beneficial in treating diseases related to those pathways .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have revealed promising results. The compound has demonstrated inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Starting Materials : The synthesis often begins with readily available quinoline derivatives.
  • Reagents : Iodine sources (such as iodine monochloride) are used to introduce the iodine atom into the quinoline structure.
  • Conditions : Reactions are typically conducted under controlled temperature and solvent conditions to optimize yield.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameIUPAC NameKey Differences
2-Methylquinoline2-MethylquinolineLacks iodine; fewer methyl groups
4-Methylquinoline4-MethylquinolineLacks iodine; only one methyl group at position four
2-Iodoquinoline2-IodoquinolineIodine at position two instead of six
6-Bromoquinoline6-BromoquinolineBromine instead of iodine; different reactivity
3-Amino-2-methylquinoline3-Amino-2-methylquinolineContains an amino group; different biological activity

This table highlights how the specific substitution pattern and presence of iodine in this compound may enhance its biological activity compared to other quinolines .

Case Studies and Research Findings

A notable study investigated the potential of this compound as a PDE4 inhibitor in the context of neglected tropical diseases. The study found that derivatives of this compound exhibited varying degrees of inhibition against trypanosomal enzymes compared to human counterparts, suggesting a selective action that could minimize side effects associated with broader-spectrum inhibitors .

Additionally, another research effort focused on the compound's reactivity with nucleic acids and proteins revealed that it could form stable complexes that might disrupt critical biological processes in pathogens .

Properties

Molecular Formula

C12H12IN

Molecular Weight

297.13 g/mol

IUPAC Name

6-iodo-2,4,8-trimethylquinoline

InChI

InChI=1S/C12H12IN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3

InChI Key

NBWZSQGRDVZDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2C)I)C

Origin of Product

United States

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